molecular formula C8H8N4O B14367746 1-Methyl-4-oxo-5-phenyl-1H-1lambda~5~,2,3,4-tetrazole CAS No. 90040-47-4

1-Methyl-4-oxo-5-phenyl-1H-1lambda~5~,2,3,4-tetrazole

Katalognummer: B14367746
CAS-Nummer: 90040-47-4
Molekulargewicht: 176.18 g/mol
InChI-Schlüssel: ZPEXMTJLVPGKTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-4-oxo-5-phenyl-1H-1lambda~5~,2,3,4-tetrazole is a heterocyclic compound containing a tetrazole ring. Tetrazoles are known for their high nitrogen content and stability, making them valuable in various chemical and pharmaceutical applications

Vorbereitungsmethoden

The synthesis of 1-Methyl-4-oxo-5-phenyl-1H-1lambda~5~,2,3,4-tetrazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of phenylhydrazine with ethyl acetoacetate followed by cyclization can yield the desired tetrazole . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, utilizing catalysts and specific solvents to facilitate the process .

Analyse Chemischer Reaktionen

1-Methyl-4-oxo-5-phenyl-1H-1lambda~5~,2,3,4-tetrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. The major products formed depend on the type of reaction and the conditions employed.

Wirkmechanismus

The mechanism by which 1-Methyl-4-oxo-5-phenyl-1H-1lambda~5~,2,3,4-tetrazole exerts its effects involves interactions with molecular targets and pathways. The tetrazole ring can participate in hydrogen bonding and coordinate with metal ions, influencing various biochemical pathways. Its high nitrogen content and electron-rich nature allow it to interact with enzymes and receptors, modulating their activity .

Vergleich Mit ähnlichen Verbindungen

1-Methyl-4-oxo-5-phenyl-1H-1lambda~5~,2,3,4-tetrazole can be compared with other tetrazole derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

90040-47-4

Molekularformel

C8H8N4O

Molekulargewicht

176.18 g/mol

IUPAC-Name

1-methyl-4-oxido-5-phenyltetrazol-4-ium

InChI

InChI=1S/C8H8N4O/c1-11-8(12(13)10-9-11)7-5-3-2-4-6-7/h2-6H,1H3

InChI-Schlüssel

ZPEXMTJLVPGKTF-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=[N+](N=N1)[O-])C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.